(4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
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Overview
Description
The compound you’ve described is a complex organic molecule with a long and intricate name. Let’s break it down:
Chemical Formula: CHClNOS
IUPAC Name: (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
This compound belongs to the class of pyrrolidine derivatives and contains a benzothiazole moiety. Its structure combines various functional groups, including a chlorophenyl ring, a furan ring, and a pyrrolidine ring. The presence of these diverse groups suggests potential biological activity.
Chemical Reactions Analysis
The compound may undergo several types of reactions:
Oxidation: Oxidative processes could modify the furan or benzothiazole rings.
Reduction: Reduction reactions might target the carbonyl group or other functional groups.
Substitution: Substituents on the phenyl ring could be replaced by other groups.
Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory effects.
Materials Science: Exploring its use in organic electronics or as a building block for functional materials.
Biological Studies: Assessing its impact on cellular processes or enzymatic pathways.
Mechanism of Action
The compound’s mechanism of action remains speculative due to limited data. researchers would investigate its interactions with cellular targets, such as enzymes, receptors, or DNA. Pathways affected could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
While direct comparisons are challenging without specific analogs, we can highlight its uniqueness based on its fused benzothiazole-furan-pyrrolidine structure. Similar compounds might include other heterocyclic molecules with diverse functional groups.
Remember that further research and experimental data are necessary to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C24H17ClN2O4S |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17ClN2O4S/c1-12-9-13(2)19-17(10-12)32-24(26-19)27-20(14-5-3-6-15(25)11-14)18(22(29)23(27)30)21(28)16-7-4-8-31-16/h3-11,20,29H,1-2H3 |
InChI Key |
CQIAIKNYFYHNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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